

Unveiling the Kinase Selectivity Profile of JWG-071: A Comparative Guide

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Compound of Interest		
Compound Name:	JWG-071	
Cat. No.:	B10817683	Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target profile of a chemical probe is paramount for accurate data interpretation and therapeutic development. This guide provides a comprehensive comparison of the kinase selectivity of **JWG-071**, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), with other known ERK5 inhibitors. The data presented herein is supported by experimental findings from extensive kinase profiling assays.

JWG-071 is a chemical probe designed for the selective inhibition of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] While demonstrating high potency for its intended target, a thorough understanding of its interactions with the broader human kinome is essential to mitigate potential confounding effects in experimental settings.

Executive Summary of Kinase Selectivity

JWG-071 exhibits a favorable selectivity profile, with high affinity for ERK5 and limited off-target activity. Extensive screening against a panel of 468 human kinases revealed that at a concentration of 1 μ M, only ERK5 and Doublecortin-like kinase 2 (DCAMKL2) showed significant binding.[2] This high degree of selectivity distinguishes **JWG-071** from earlier generation ERK5 inhibitors, such as XMD8-92, which is known to be a dual inhibitor of ERK5 and Bromodomain-containing protein 4 (BRD4).[3]

Comparative Kinase Inhibition Profile



The following table summarizes the inhibitory activity of **JWG-071** and comparator compounds against their primary target and key off-targets. This quantitative data allows for a direct comparison of their selectivity profiles.

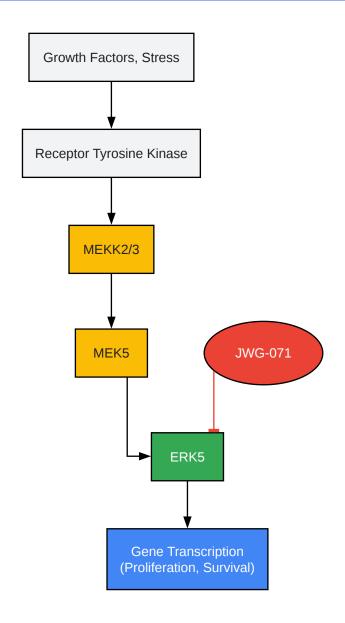
Kinase	JWG-071 IC50 (nM)	XMD8-92 Kd (nM)	ERK5-IN-1
ERK5	88[4]	80[5]	-
LRRK2	109	-	-
DCAMKL1	-	-	Activity Detected
DCAMKL2	223	190	Activity Detected
PLK4	328	600	Activity Detected
TNK1	-	890	-
BRD4	>10-fold selective over BRD4 vs. XMD8- 92	190	-

Note: IC_{50} and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity or binding, respectively. A lower value indicates higher potency. Data for ERK5-IN-1 is presented qualitatively based on available information.

Signaling Pathway and Experimental Workflow

To understand the context of **JWG-071**'s activity, it is crucial to visualize its place in the ERK5 signaling pathway and the general workflow of kinase profiling.





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ERK5 Signaling Pathway and Inhibition by JWG-071.







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General Experimental Workflow for Kinase Profiling.

Detailed Experimental Protocols

Accurate and reproducible off-target profiling relies on robust experimental methodologies. Below are outlines for key kinase assay protocols used to generate the data in this guide.

KINOMEscan® Competition Binding Assay

The KINOMEscan® assay is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) readout of a DNA tag fused to each kinase. A lower amount of recovered kinase in the presence of the test compound indicates a stronger interaction.

Generalized Protocol:

- Preparation: A comprehensive panel of human kinases, each tagged with a unique DNA barcode, is prepared. The test compound (e.g., JWG-071) is solubilized in DMSO.
- Binding Reaction: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The reaction is allowed to reach equilibrium.
- Washing: Unbound kinase and test compound are removed by washing the plate.
- Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
- Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control, where a lower percentage indicates a higher degree of binding.

LanthaScreen® Eu Kinase Binding Assay



The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring inhibitor binding to the kinase active site.

Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

Generalized Protocol:

- Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescently labeled tracer, and a serial dilution of the test inhibitor.
- Assay Assembly: In a microplate, combine the kinase, Eu-labeled antibody, and the test inhibitor at various concentrations.
- Tracer Addition: Add the fluorescently labeled tracer to initiate the binding competition.
- Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
- Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

Adapta™ Universal Kinase Assay

The Adapta™ Universal Kinase Assay is a TR-FRET based assay that measures kinase activity by detecting the formation of ADP, a product of the phosphotransferase reaction.

Principle: The assay uses a Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of kinase activity, the tracer binds to the antibody, resulting in a high



FRET signal. When the kinase is active, it produces ADP, which displaces the tracer from the antibody, leading to a decrease in the FRET signal.

Generalized Protocol:

- Kinase Reaction: In a microplate, incubate the kinase with its substrate, ATP, and a serial dilution of the test inhibitor. Allow the reaction to proceed for a defined period.
- Detection: Stop the kinase reaction and add the detection reagents: Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer.
- Incubation: Incubate the plate to allow the detection reagents to reach equilibrium.
- Detection: Read the plate on a TR-FRET compatible plate reader.
- Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

JWG-071 stands out as a highly selective chemical probe for studying ERK5 biology. Its limited off-target profile, especially its improved selectivity over BRD4 compared to previous inhibitors, makes it a valuable tool for deconvoluting the specific roles of ERK5 in cellular processes and disease. The provided experimental protocols offer a foundation for researchers to conduct their own kinase profiling studies and contribute to the growing understanding of kinase inhibitor selectivity.

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